(R)-2-amino-N-tert-butyl-3-methylbutanamide
Overview
Description
®-2-amino-N-tert-butyl-3-methylbutanamide is a chiral amide compound with potential applications in various fields of chemistry and biology. Its structure consists of an amino group, a tert-butyl group, and a methyl group attached to a butanamide backbone. The compound’s chirality arises from the presence of a stereocenter at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-tert-butyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-methylbutanoic acid and tert-butylamine.
Amide Formation: The carboxylic acid group of ®-2-amino-3-methylbutanoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of tert-butylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-amino-N-tert-butyl-3-methylbutanamide.
Industrial Production Methods
Industrial production of ®-2-amino-N-tert-butyl-3-methylbutanamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-N-tert-butyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
®-2-amino-N-tert-butyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-amino-N-tert-butyl-3-methylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-N-tert-butyl-3-methylbutanamide
- ®-2-amino-N-isopropyl-3-methylbutanamide
- ®-2-amino-N-tert-butyl-2-methylbutanamide
Uniqueness
®-2-amino-N-tert-butyl-3-methylbutanamide is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
(R)-2-amino-N-tert-butyl-3-methylbutanamide, a chiral amino acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butyl group and a methyl group attached to the alpha carbon, which contribute to its biological reactivity and pharmacological potential.
- Molecular Formula : C₉H₁₉N₁O
- Molecular Weight : Approximately 172.27 g/mol
- Structural Features : The presence of an amino group and a tert-butyl group enhances its steric and electronic properties, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound can participate in various biochemical reactions due to the presence of the amino group, which allows it to act as a nucleophile in substitution reactions. Its unique structure may also facilitate interactions with receptors or enzymes involved in metabolic pathways.
Pharmacological Applications
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the side chains and functional groups can significantly affect pharmacological properties:
Compound | R Group | Biological Activity | cLogP | RLVs (%) |
---|---|---|---|---|
1 | -Me | Moderate Anticancer | 1.45 | 95.0 ± 3.3 |
2 | -Et | Antibacterial | 3.65 | 4.7 ± 0.2 |
3 | -Pr | Neuroprotective | 4.85 | 76.9 ± 4.9 |
The data indicates that modifications in the R group can lead to significant changes in both solubility and biological efficacy, highlighting the importance of structural optimization in drug development.
Case Studies
- Synthesis and Evaluation :
- In Vivo Studies :
Properties
IUPAC Name |
(2R)-2-amino-N-tert-butyl-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZVNUMWTAXYAR-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651158 | |
Record name | N-tert-Butyl-D-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69981-34-6 | |
Record name | N-tert-Butyl-D-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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